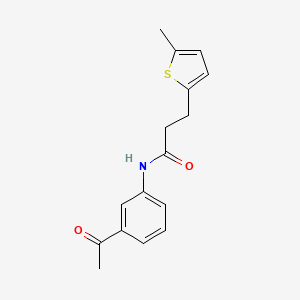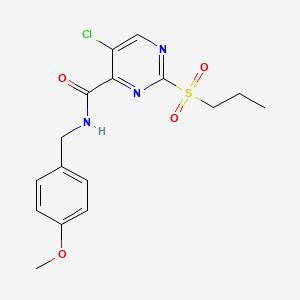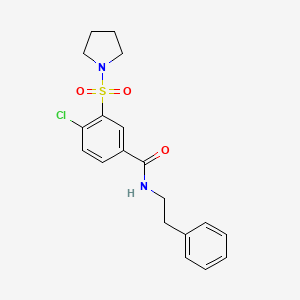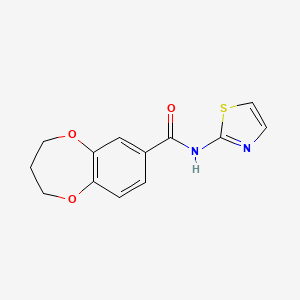
N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide
概要
説明
N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with an acetyl group, a thienyl ring with a methyl group, and a propanamide moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide typically involves the following steps:
Formation of the Acetylphenyl Intermediate: The starting material, 3-acetylphenylamine, can be synthesized by acetylation of aniline using acetic anhydride.
Thienyl Substitution: The 5-methyl-2-thienyl group can be introduced via a Friedel-Crafts acylation reaction using 5-methyl-2-thiophene and an appropriate acyl chloride.
Amide Formation: The final step involves coupling the acetylphenyl intermediate with the thienyl intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and phenyl rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones, and quinones.
Reduction: Alcohols, amines, and hydrocarbon derivatives.
Substitution: Halogenated derivatives, alkylated or arylated products.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved would vary based on the specific application, whether it be inhibition of an enzyme, activation of a receptor, or binding to DNA.
類似化合物との比較
Similar Compounds
N-(3-acetylphenyl)-3-(2-thienyl)propanamide: Similar structure but with an unsubstituted thienyl ring.
N-(3-acetylphenyl)-3-(5-ethyl-2-thienyl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the thienyl ring.
Uniqueness
N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide is unique due to the specific substitution pattern on the thienyl ring, which can influence its chemical reactivity and biological activity. The presence of both acetyl and thienyl groups provides a distinct set of properties that can be exploited in various applications.
特性
IUPAC Name |
N-(3-acetylphenyl)-3-(5-methylthiophen-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-11-6-7-15(20-11)8-9-16(19)17-14-5-3-4-13(10-14)12(2)18/h3-7,10H,8-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAGHBUKYPFSBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-phenylacetyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4237806.png)


![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B4237829.png)
![N-{5-[(2-fluorophenyl)sulfamoyl]-2-methoxyphenyl}acetamide](/img/structure/B4237831.png)
![4-({[(diethylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B4237833.png)

![4-{4-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4237844.png)

![N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B4237851.png)
![N-allyl-5-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4237857.png)
![2-amino-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4237865.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)furan-2-carboxamide](/img/structure/B4237874.png)
